molecular formula C6H11N5 B14033756 1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-

1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-

Cat. No.: B14033756
M. Wt: 153.19 g/mol
InChI Key: LLWCRCGZFGBWEQ-UHFFFAOYSA-N
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Description

1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- is a complex organic compound with the molecular formula C6H11N5. This compound is known for its unique bicyclic structure, which includes a triazabicyclo framework. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- involves multiple steps. One common method includes the palladium-catalyzed annulation of substituted haloanilines with norbornadiene . This reaction typically occurs under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced catalytic processes. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while substitution reactions can yield a wide range of substituted bicyclic compounds.

Scientific Research Applications

1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazabicyclo[221]hepta-2,4-diene,6-amino-2-dimethylamino- is unique due to its triazabicyclo framework and the presence of amino and dimethylamino groups

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-N,2-N-dimethyl-1,3,5-triazabicyclo[2.2.1]hepta-2,4-diene-2,6-diamine

InChI

InChI=1S/C6H11N5/c1-10(2)6-9-4-3-11(6)5(7)8-4/h5H,3,7H2,1-2H3

InChI Key

LLWCRCGZFGBWEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=NC(N1C2)N

Origin of Product

United States

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